
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C16H20N2·HCl. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of 1,2-diphenylethane-1,2-diamine, where the nitrogen atoms are methylated.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride typically involves the methylation of 1,2-diphenylethane-1,2-diamine. One common method includes the reaction of 1,2-diphenylethane-1,2-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .
科学研究应用
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用机制
The mechanism of action of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a chelating agent, forming complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine: The parent compound without the hydrochloride group.
N1,N2-Dimesitylethane-1,2-diamine: A similar compound with mesityl groups instead of phenyl groups.
Uniqueness
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride is unique due to its specific methylation pattern and the presence of the hydrochloride group. This modification can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds .
属性
分子式 |
C16H21ClN2 |
|---|---|
分子量 |
276.80 g/mol |
IUPAC 名称 |
N,N'-dimethyl-1,2-diphenylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14;/h3-12,15-18H,1-2H3;1H |
InChI 键 |
SMCHEJQOECOSSG-UHFFFAOYSA-N |
规范 SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


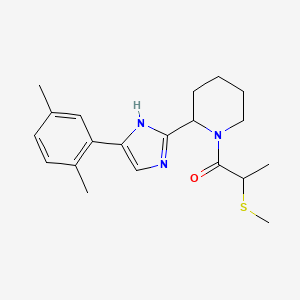
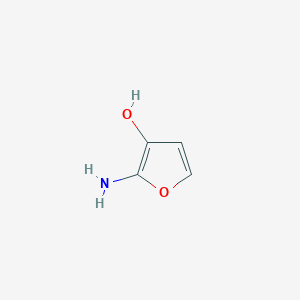
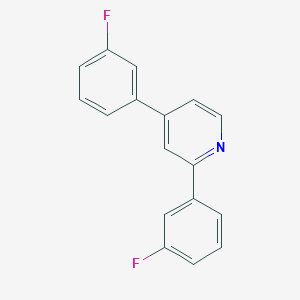
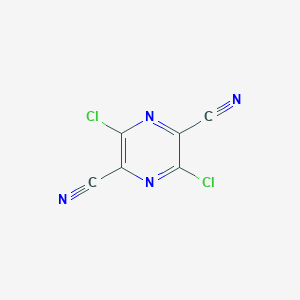
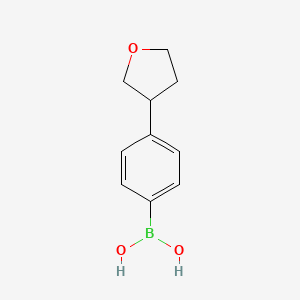
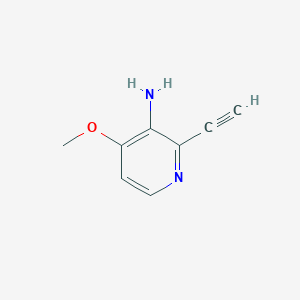
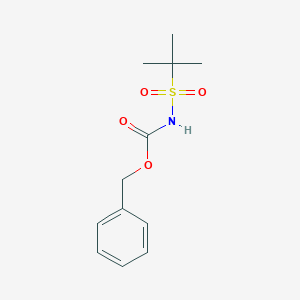
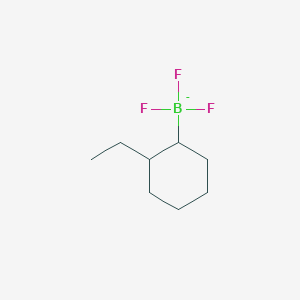
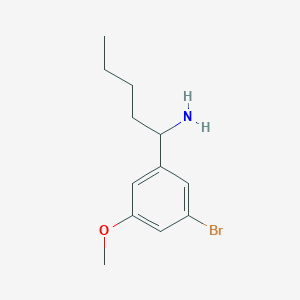
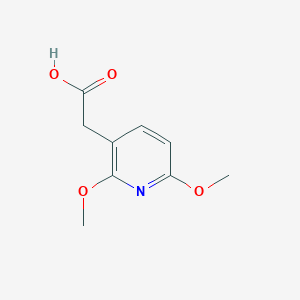
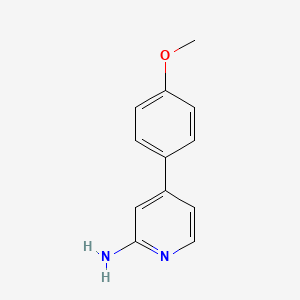
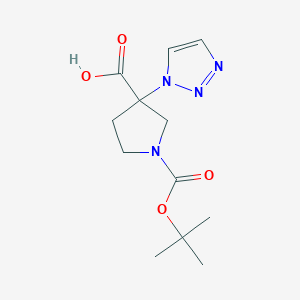
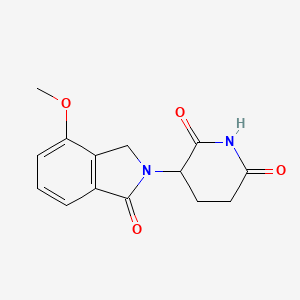
![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
